Cas no 195628-73-0 (Phenol,2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)-, branched andlinear)
195628-73-0 structure
Product Name:Phenol,2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)-, branched andlinear
Numéro CAS:195628-73-0
Le MF:C33H39N3O2
Mégawatts:509.681668519974
CID:228482
PubChem ID:135414248
Update Time:2025-04-19
Phenol,2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)-, branched andlinear Propriétés chimiques et physiques
Nom et identifiant
-
- Phenol,2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)-, branched andlinear
- Phenol, 2-(4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)-, branched and linear
- 6-[2,6-bis(2,4-dimethylphenyl)-1H-1,3,5-triazin-4-ylidene]-3-octoxycyclohexa-2,4-dien-1-one
- Phenol, 2-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl-5-(octyloxy)-, branched and linear
- 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-octoxyphenol
- UV Absorber 1164/UV1164
- Q27283087
- UNII-LO7K59NM8V
- AKOS016010376
- Ultraviolet Absorbent UV-1164
- TINUVIN 1545
- 2-[4,6-Di-(2,4-xylyl)-S-triazin-2-yl]-5-(octyloxy)phenol, 8CI
- 2-4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl-5- (octyloxy)phenol
- ZSSVCEUEVMALRD-UHFFFAOYSA-N
- CHEBI:143238
- 195628-73-0
- 2,4-bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-n-octyloxyphenyl)-1,3,5-triazine
- B4399
- FT-0659774
- 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol
- PHENOL, 2-(4,6-BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN-2-YL)- 5-(OCTYLOXY)-
- Phenol, 2-(4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)-
- SCHEMBL78927
- Cysorb UV-1164
- MFCD09834146
- AS-15134
- Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)-
- 2-(2-hydroxy-4-octyloxyphenyl)-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine
- Appolo-1164
- CYAGARD UV 1164
- UV 1164
- BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN-2-YL)-5-(OCTYLOXY)PHENOL, 2-(4,6-
- CS-0186406
- UV-1164
- CYTEC UV 1164
- 2,6-bis-(2,4-dimethylphenyl)-4-(2-hydroxy-4-octyloxyphenyl)-s-triazine
- NS00020178
- CYASORB UV 1164
- 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(n-octyloxy)phenol
- LO7K59NM8V
- Cyasorb 1164
- 2725-22-6
- 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol
- DTXSID5051949
-
- Piscine à noyau: 1S/C33H39N3O2/c1-6-7-8-9-10-11-18-38-26-14-17-29(30(37)21-26)33-35-31(27-15-12-22(2)19-24(27)4)34-32(36-33)28-16-13-23(3)20-25(28)5/h12-17,19-21,37H,6-11,18H2,1-5H3
- La clé Inchi: ZSSVCEUEVMALRD-UHFFFAOYSA-N
- Sourire: O(C1C=CC(C2N=C(C3C=CC(C)=CC=3C)N=C(C3C=CC(C)=CC=3C)N=2)=C(C=1)O)CCCCCCCC
Propriétés calculées
- Qualité précise: 509.30422750g/mol
- Masse isotopique unique: 509.30422750g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 38
- Nombre de liaisons rotatives: 10
- Complexité: 944
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 435
- Le xlogp3: 8.2
- Surface topologique des pôles: 68.1Ų
Phenol,2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)-, branched andlinear Littérature connexe
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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